N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
Description
N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a hydrazide group linked to a dichloromethoxyphenyl moiety, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C16H14Cl2N2O3 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-4-methoxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-12-5-3-11(4-6-12)16(21)20-19-9-10-7-13(17)15(23-2)14(18)8-10/h3-9H,1-2H3,(H,20,21)/b19-9+ |
InChI Key |
UVVFGVQWXJSGMZ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Cl)OC)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)Cl)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 3,5-dichloro-4-methoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The dichloromethoxyphenyl moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
- N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to the presence of both methoxy and dichloromethoxyphenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.
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